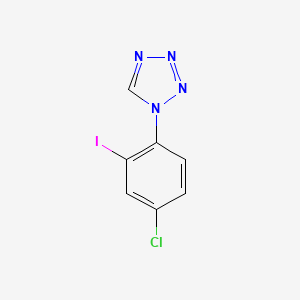

1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Description

X-ray Diffraction Studies of Crystal Packing

The crystal packing of 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is influenced by steric and electronic interactions from its chloro and iodo substituents. While direct experimental data for this compound is limited, analogous tetrazole derivatives provide insights into common packing motifs. For example, in related 1-aryl-1H-tetrazoles, intermolecular hydrogen bonding between the tetrazole N-H and aromatic nitrogen atoms forms supramolecular networks. The presence of bulky iodine (van der Waals radius: 1.98 Å) and electron-withdrawing chlorine likely induces a twisted conformation between the tetrazole and phenyl rings, minimizing steric clashes while optimizing dipole-dipole interactions.

Table 1: Hypothetical Crystal Packing Features

| Feature | Expected Values (Analogous Compounds) |

|---|---|

| Space Group | Monoclinic (P2₁/n or P2₁/c) |

| Dihedral Angle | 10–40° between tetrazole and phenyl |

| Hydrogen-Bond Motif | C–H···N or N–H···Cl interactions |

| Iodine Coordination | Possible halogen bonding with π-systems |

Bragg’s Law (nλ = 2d sinθ) governs the diffraction patterns, where d-spacings reflect atomic plane distances. The compound’s iodine atom contributes significantly to the diffraction pattern due to its high atomic number, enabling precise lattice parameter determination.

Tautomeric Stability in Solid vs. Gaseous Phases

In the solid state, this compound adopts a fixed tautomeric form due to intra- or intermolecular hydrogen bonding. For example, the N1-H tautomer is stabilized by electron-withdrawing substituents, which polarize the N–H bond and enhance hydrogen-bond acceptor capacity. In contrast, gaseous phases allow tautomeric equilibration, where conjugation between the tetrazole ring and aromatic substituents may favor alternative forms. Computational studies on similar tetrazoles suggest that substituents at the 4-position (e.g., chlorine) stabilize the 1H-tautomer through resonance and inductive effects.

Spectroscopic Identification Techniques

NMR Spectral Signatures (¹H, ¹³C, ¹⁴N)

¹H NMR :

The aromatic protons adjacent to chlorine and iodine experience strong deshielding. For 1-(2-iodophenyl)tetrazole analogs, the ortho- and para-H to iodine resonate at δ 7.6–8.1 ppm, while meta-H appear around δ 7.2–7.5 ppm. The tetrazole N–H proton, if present, typically shows a broad singlet at δ 12–15 ppm.

¹³C NMR :

Carbons bonded to halogens exhibit distinct shifts:

- C–Cl : δ 120–130 ppm

- C–I : δ 85–95 ppm (due to iodine’s strong electron-withdrawing effect).

Tetrazole carbons show signals at δ 145–160 ppm (C=N) and δ 120–140 ppm (C–N).

¹⁴N NMR :

The tetrazole nitrogen environments produce distinct shifts:

- N1 (NH) : δ -150 to -160 ppm

- N2/N4 (adjacent to N1) : δ -140 to -145 ppm

- N3 (central) : δ -160 to -170 ppm.

Table 2: Hypothetical NMR Assignments

| Nucleus | Expected Shift Range (δ) |

|---|---|

| ¹H (Aromatic) | 7.2–8.1 ppm |

| ¹³C (C–Cl) | 120–130 ppm |

| ¹³C (C–I) | 85–95 ppm |

| ¹⁴N (N1) | -150 to -160 ppm |

FT-IR Vibrational Mode Assignments

Key assignments include:

- N–H Stretch : Broad peak at ~3400 cm⁻¹ (tetrazole proton).

- C=N Stretch : Strong absorption at ~1600 cm⁻¹ (aromatic C=C and tetrazole C=N).

- C–Cl Stretch : Medium-intensity peak at ~600–800 cm⁻¹.

- C–I Stretch : Weak absorption at ~500–600 cm⁻¹ (overlapping with other modes).

Computational Molecular Modeling

Density Functional Theory (DFT) Optimization

DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize bond lengths and angles. For tetrazoles, typical C–N bond lengths range from 1.31–1.34 Å, while N–N bonds span 1.32–1.35 Å. The iodine atom induces hyperconjugative effects, stabilizing the tetrazole ring through σ→σ interactions. Electron density maps reveal delocalization across the tetrazole ring, confirming aromaticity.

Table 3: DFT-Optimized Bond Lengths

| Bond Type | Length (Å) |

|---|---|

| C–N (tetrazole) | 1.31–1.34 |

| N–N (tetrazole) | 1.32–1.35 |

| C–Cl | 1.72–1.75 |

| C–I | 2.08–2.12 |

Electron Density Distribution Maps

Electron density maps highlight:

- Aromatic Delocalization : Equal density across the tetrazole ring.

- Electron-Withdrawing Effects : Reduced density at C–Cl and C–I bonds.

- Steric Strain : Distorted geometry around iodine due to its bulk.

Properties

IUPAC Name |

1-(4-chloro-2-iodophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZKORPAINUQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Features of ASBN Catalyst Preparation:

- Green synthesis: The A. moluccana leaf extract reduces Ag+ ions to silver nanoparticles (Ag NPs) on a sodium borosilicate glass support without toxic chemicals.

- Characterization: The catalyst is thoroughly characterized by FT-IR, TEM, FESEM, XRD, EDS, and elemental mapping confirming the presence and stability of Ag NPs.

- Catalytic activity: High efficiency in catalyzing the [2 + 3] cycloaddition reaction between amines, sodium azide, and triethyl orthoformate to form 1-substituted tetrazoles.

Reaction Conditions and Yields Using ASBN Catalyst:

| Entry | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 120 | 3 | 0 |

| 2 | Sodium borosilicate (0.03) | 120 | 8 | 77 |

| 3 | Sodium borosilicate (0.05) | 120 | 8 | 82 |

| 4 | Ag/sodium borosilicate (0.03) | 90 | 5 | 60 |

| 5 | Ag/sodium borosilicate (0.03) | 120 | 3 | 85 |

| 6 | Ag/sodium borosilicate (0.05) | 120 | 3 | 94 |

| 7 | Ag/sodium borosilicate (0.05) | 100 | 3 | 77 |

| 8 | Ag/sodium borosilicate (0.07) | 120 | 3 | 94 |

Reaction conditions: 2.0 equiv of 4-chloroaniline (amine), 2.0 equiv of sodium azide, 2.4 equiv of triethyl orthoformate, catalyst, solvent-free, 120 °C.

This data shows that the ASBN catalyst significantly improves yields and reduces reaction times compared to non-catalyzed or sodium borosilicate alone catalyzed reactions, achieving up to 94% isolated yield in 3 hours at 120 °C.

Comparative Analysis of Preparation Methods for 1-Substituted Tetrazoles

| Method | Reaction Conditions | Time | Yield (%) | Drawbacks |

|---|---|---|---|---|

| Acid-catalyzed cycloaddition (e.g., H2SO4, Et2O reflux) | 24 h reflux | 24 h | 32 | Long time, low yield, hazardous reagents |

| Yb(OTf)3 catalyzed (2-methoxyethanol) | 100 °C, 6 h | 6 h | 88 | Use of expensive catalysts and solvents |

| Natrolite zeolite catalyst (solvent-free) | 120 °C, 4 h | 4 h | 93 | Catalyst procurement difficulty |

| Silica sulfuric acid (solvent-free) | 120 °C, 8 h | 8 h | 89 | Longer reaction time |

| Trifluoromethanesulfonimide in glycerol | Room temperature, 3.5 h | 3.5 h | 90 | Use of specialized ionic liquids |

| FeCl3 catalyzed with trimethylsilyl azide | 70 °C, 6 h | 6 h | 88 | Use of homogeneous catalyst, toxic reagents |

| ASBN catalyst (Ag/sodium borosilicate) | 120 °C, 3 h, solvent-free | 3 h | 94 | Green, recyclable catalyst, high yield |

This comparison highlights that the ASBN catalyst method offers a greener, efficient, and high-yielding approach with simpler work-up and catalyst recyclability advantages over traditional methods.

Mechanistic Insights and Characterization

- FT-IR spectra confirm the formation of tetrazole rings by disappearance of NH2 stretching bands and appearance of C=N stretching bands at 1620–1680 cm⁻¹.

- $$^{1}H$$ NMR spectra show a characteristic tetrazole proton signal at δ 7.80–8.40 ppm.

- $$^{13}C$$ NMR spectra display tetrazole carbon signals around δ 141–157 ppm.

- The ASBN catalyst’s active silver nanoparticles facilitate the cycloaddition by activating the azide and amine substrates, enhancing reaction rates under solvent-free conditions.

Chemical Reactions Analysis

One-Pot Cycloaddition from Thiazolylamines

-

Reactants : Substituted thiazolylamine, triethyl orthoformate, sodium azide.

-

Catalyst : Tributylmethylammonium chloride (TBMAC, 2 mol%).

-

Solvent : DMSO at 80°C.

Example Reaction :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 70–90 min | |

| Yield | 82–94% | |

| Catalyst Loading | 2 mol% TBMAC |

Mechanism :

-

TBMAC facilitates imine formation and subsequent [3+2] cycloaddition between the azide and isocyanide intermediate .

Iodo Substituent Reactivity

The 2-iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann), though specific examples for this compound are not reported. General tetrazole reactivity includes:

-

Alkylation/Arylation : Bu₄NI-catalyzed N₂-alkylations with peroxides .

-

Coordination Chemistry : Tetrazole N-donor sites bind transition metals (e.g., Cu, Ag) .

Thermal and Chemical Stability

-

Decomposition : Tetrazoles decompose explosively above 200°C .

-

Acid/Base Stability : Stable under mild conditions but hydrolyze in strong acids/bases to form amines .

Comparative Methodologies

| Method | Catalyst | Solvent | Yield (%) | Safety Concerns |

|---|---|---|---|---|

| Diazonium Coupling | None | Water | 85–90 | Low (azide-free) |

| One-Pot Cycloaddition | TBMAC | DMSO | 82–94 | Azide handling |

| Silver-Catalyzed | ASBN | Solvent-free | 88–92 | High-temperature |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tetrazole derivatives, including 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacteria and fungi. For instance, studies have shown that modifications to the tetrazole ring can enhance their efficacy against resistant strains of bacteria .

Anti-inflammatory Properties

Some tetrazole derivatives have demonstrated anti-inflammatory effects. The presence of halogen substituents such as chlorine and iodine on the phenyl ring is believed to influence the compound's interaction with biological targets involved in inflammatory pathways . This opens avenues for developing new anti-inflammatory drugs based on this scaffold.

Agriculture

Pesticidal Applications

The compound has been evaluated for its potential use as a pesticide. Its structural features allow it to act as an effective agent against various agricultural pests. Research has indicated that similar tetrazole compounds possess insecticidal properties, suggesting that this compound could also be developed into a viable pesticide formulation .

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound makes it suitable for synthesizing advanced materials. It can be used in the preparation of polymers and composites with enhanced thermal stability and mechanical properties. Studies have shown that incorporating tetrazole units into polymer matrices can improve their performance characteristics significantly .

Case Study 1: Antimicrobial Efficacy

A study published in Chemical Biology demonstrated that a series of tetrazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of halogen atoms increased the lipophilicity of the compounds, enhancing their membrane permeability and overall antimicrobial activity .

Case Study 2: Pesticidal Activity

Research conducted by agricultural scientists found that tetrazole-based compounds exhibited significant insecticidal activity against common agricultural pests such as aphids and beetles. The study concluded that these compounds could be integrated into pest management systems as environmentally friendly alternatives to conventional pesticides .

Case Study 3: Material Properties

In materials science research, the incorporation of this compound into polymer formulations resulted in materials with improved thermal stability and resistance to degradation under UV light exposure. This property is crucial for applications in outdoor environments where materials are subjected to harsh conditions .

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Substituent Effects on Melting Points and Structural Features

Key Observations :

- Halogen substituents significantly influence melting points. Bromine (para-Br) raises the melting point (183–185°C) compared to chlorine derivatives , likely due to increased molecular weight and van der Waals interactions.

- Steric hindrance from ortho-substituents (e.g., iodine in the target compound) may reduce planarity between the tetrazole and phenyl rings, altering crystal packing and solubility.

Spectroscopic Data

Table 2: NMR and IR Spectral Features of Selected Tetrazoles

Key Observations :

Biological Activity

1-(4-Chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and applications in various fields, particularly focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound this compound features a tetrazole ring that is known for its ability to form stable complexes with metal ions and its potential in medicinal chemistry. The presence of halogen atoms (chlorine and iodine) in the phenyl group enhances the compound's reactivity and biological activity.

Antibacterial Activity

Research indicates that tetrazole derivatives exhibit notable antibacterial properties. For instance, compounds derived from tetrazoles have shown effectiveness against various bacterial strains:

- In vitro Studies : A study demonstrated that certain tetrazole derivatives had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Antifungal Activity

Tetrazole compounds have also been evaluated for their antifungal properties. Research has shown that some derivatives possess activity against fungi such as Candida albicans:

- Case Study : A series of tetrazole derivatives were tested against clinical isolates of C. albicans, revealing that some exhibited higher antifungal activity than existing treatments like fluconazole .

Anti-inflammatory Activity

In addition to antimicrobial effects, tetrazoles have been reported to possess anti-inflammatory properties. These compounds can inhibit inflammatory pathways and reduce cytokine production:

- Research Findings : One study highlighted that specific tetrazole derivatives reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines .

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells:

- Mechanism of Action : Tetrazoles may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing oxidative stress within tumor cells .

Synthesis of Tetrazole Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing hydrazines and nitriles to form the tetrazole ring.

- Halogenation : Introducing halogen substituents to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole?

- Methodology : The synthesis of tetrazole derivatives typically involves cycloaddition between aryl amines, triethyl orthoformate, and sodium azide under catalytic conditions. For example, Yb(OTf)₃ has been used to catalyze the formation of 1-substituted tetrazoles in good yields . For the iodophenyl variant, halogenation of precursor aryl rings (e.g., via Ullmann coupling or electrophilic substitution) may precede tetrazole ring formation.

- Key Considerations : Ensure regioselectivity during iodination at the 2-position of the phenyl ring. Monitor reaction intermediates via TLC or HPLC to confirm purity.

Q. How is the crystal structure of this compound determined, and what parameters are critical?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous tetrazole derivatives (e.g., 1-(3,5-dichlorophenyl)-1H-tetrazole), monoclinic systems (space group P2₁/c) with unit cell parameters a = 3.8362 Å, b = 9.0524 Å, c = 24.8876 Å, and β = 91.956° have been reported .

- Data Analysis : Refinement using SHELXL software (commonly used for small-molecule crystallography) ensures accurate bond-length (e.g., C–N ≈ 1.34 Å) and angle calculations .

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodophenyl protons resonate downfield due to iodine’s inductive effect).

- IR : Stretching frequencies for tetrazole rings (~1500–1600 cm⁻¹) and C–I bonds (~500–600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z ≈ 347.89 g/mol).

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in transition metal-catalyzed denitrogenative annulation?

- Mechanistic Insight : The 2-iodo group may act as a directing group in C–H activation or participate in oxidative addition with catalysts like Ir or Fe. For example, Ir-catalyzed reactions with tetrazoles generate nitrene intermediates, enabling α-carboline synthesis .

- Experimental Design : Compare catalytic systems (e.g., Ir vs. Fe) under varying temperatures (80–120°C) and solvents (DCE, toluene). Monitor reaction progress via GC-MS or in situ IR.

Q. What challenges arise in computational modeling of this compound’s electronic properties?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Data Contradictions : Discrepancies between computed and experimental dipole moments may arise due to iodine’s polarizability. Validate models against SC-XRD data .

Q. How does this compound participate in C–H amination reactions?

- Mechanistic Pathways : The tetrazole group can act as a nitrene precursor under Rh or Co catalysis. For example, intramolecular C(sp³)–H amination via metalloradical intermediates (e.g., Fe-based catalysts) has been reported for related tetrazoles .

- Optimization : Use factorial design to test variables like catalyst loading (5–10 mol%), oxidants (PhI(OAc)₂), and reaction time (12–24 hrs) .

Contradictions and Resolutions

- Catalyst Selectivity : Ir catalysts favor six-membered N-heterocycles, while Fe systems enable radical-mediated pathways. Conflicting product distributions can be resolved by mechanistic studies (e.g., radical trapping experiments) .

- Synthetic Yields : Discrepancies in yields (e.g., 65% vs. 85%) may stem from iodine’s steric bulk. Optimize substituent positioning via pre-functionalized aryl precursors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.